2-(4-异丙苯基)喹啉-4-羧酸

描述

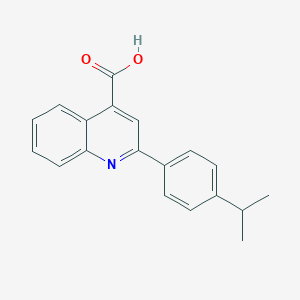

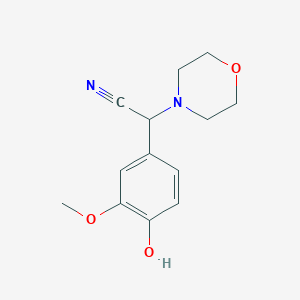

“2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 50733-96-5 and a molecular weight of 291.35 . It has a linear formula of C19H17NO2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid”, has been a subject of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is characterized by a linear formula of C19H17NO2 .Chemical Reactions Analysis

Quinoline derivatives, including “2-(4-Isopropylphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .科学研究应用

结构分析和光谱表征

喹啉衍生物,包括2-(4-异丙苯基)喹啉-4-羧酸,因其结构性质而被广泛研究。一项值得注意的研究涉及N-(4-乙酰苯基)喹啉-3-甲酰胺(与喹啉羧酸密切相关的衍生物)的晶体结构和光谱表征。该化合物通过FT-IR、1H-NMR、13C-NMR和紫外-可见光谱进行分析,其3D结构通过单晶X射线衍射得到证实。该研究强调了N-H•••O和C-H•••O氢键相互作用在晶体堆积中的重要性,为喹啉衍生物的分子构象和相互作用提供了有价值的见解(Polo-Cuadrado等人,2021年)。

合成和生物活性

喹啉-4-羧酸的衍生物,类似于2-(4-异丙苯基)喹啉-4-羧酸,已表现出显着的抗炎和镇痛活性。一项研究重点关注通过喹啉-2-羧酸氯与苯酚或芳胺的反应合成喹啉-2-羧酸的酯和取代酰胺。合成的化合物使用光谱数据进行了彻底的结构确认,并评估了它们的生物活性,将它们的抗炎和镇痛作用与标准药物双氯芬酸钠进行了比较(Boyarshinov等人,2017年)。

超分子配合物和发光性质

喹啉衍生物也已用于合成具有显着发光性质的超分子配合物。一项研究合成了喹啉-2-羧酸根离子的配位配合物,通过IR和单晶X射线衍射探索了它们的结构特征。该研究不仅详细描述了不同的氢键网络结构,还研究了这些配合物的发光和电化学性质。这项研究为喹啉-2-羧酸衍生物在生物标签设计中的潜在用途提供了一条途径(Pan等人,2014年)。

作用机制

Target of Action

The primary target of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid (IBPQCA) is the synthesis of proteins that are required for bacterial cell division . By inhibiting this process, IBPQCA can effectively halt the growth of bacteria .

Mode of Action

IBPQCA interacts with its targets by blocking the synthesis of essential proteins . This interaction results in the inhibition of bacterial cell division, leading to cell death .

Biochemical Pathways

IBPQCA affects the biochemical pathway involved in protein synthesis . By inhibiting this pathway, it disrupts the normal functioning of bacteria, leading to their death . Additionally, IBPQCA inhibits the production of prostaglandins, which are involved in pain sensation and inflammation .

Result of Action

The result of IBPQCA’s action is the inhibition of bacterial growth and the reduction of inflammation and pain . By blocking protein synthesis and the production of prostaglandins, it can effectively kill bacteria and alleviate symptoms of inflammation .

Action Environment

The action of IBPQCA can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its activity, with higher lipophilicity potentially leading to higher activity . .

未来方向

生化分析

Biochemical Properties

It has been suggested that it inhibits the growth of bacteria by inhibiting protein synthesis .

Cellular Effects

It has been shown to have analgesic and anti-inflammatory effects in mice , suggesting that it may influence cell signaling pathways and gene expression related to pain and inflammation.

Molecular Mechanism

It has been suggested that it inhibits the production of prostaglandins, which are involved in pain sensation and inflammation . It also blocks the synthesis of proteins that are required for bacterial cell division, leading to cell death .

属性

IUPAC Name |

2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPIOGXNTJWFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)

![2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362784.png)

piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)

![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B362810.png)

![Diethyl 3-methyl-5-{[3-(4-morpholinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B362813.png)

![Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B362814.png)

![7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine](/img/structure/B362815.png)

![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B362821.png)